Antimycobacterial Potency Against Mtb H37Rv: DprE1-IN-6 Exhibits Intermediate MIC Compared to Clinical Candidates
DprE1-IN-6 inhibits the growth of Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1–4 μM . This potency is intermediate relative to established DprE1 inhibitors: BTZ043 exhibits an MIC of 0.003–0.006 μM (2.3 nM) [1]; PBTZ169 shows an MIC of approximately 0.0003 μg/mL (~0.0007 μM, assuming 431 g/mol) [2]; TBA-7371 has an MIC range of 0.78–3.12 μM ; and OPC-167832 demonstrates an MIC of 0.0005 μg/mL (~0.001 μM) [3]. Thus, DprE1-IN-6 is approximately 2–3 orders of magnitude less potent than the most advanced benzothiazinone and carbostyril clinical candidates but falls within a similar range as the non-covalent inhibitor TBA-7371. This differential potency profile makes DprE1-IN-6 a valuable comparator for structure–activity relationship (SAR) studies and for probing the impact of scaffold modifications on target engagement.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Mtb H37Rv |
|---|---|
| Target Compound Data | 1–4 μM |
| Comparator Or Baseline | BTZ043: 0.003–0.006 μM; PBTZ169: ~0.0007 μM; TBA-7371: 0.78–3.12 μM; OPC-167832: ~0.001 μM |
| Quantified Difference | DprE1-IN-6 is 166–1333× less potent than BTZ043, ~1428–5714× less potent than PBTZ169, and similar to TBA-7371 |
| Conditions | Broth microdilution or REMA assay; Mtb H37Rv laboratory strain |
Why This Matters
Researchers requiring a moderately potent DprE1 inhibitor for SAR baseline studies or resistance mechanism dissection can select DprE1-IN-6 as a chemically distinct comparator to ultra-potent clinical leads.
- [1] Makarov V, et al. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. 2009;324(5928):801-804. View Source
- [2] PMC Table 1. MIC values for PBTZ169 against Mtb H37Rv. View Source
- [3] Hariguchi N, et al. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrob Agents Chemother. 2020;64(6):e02020-19. View Source
